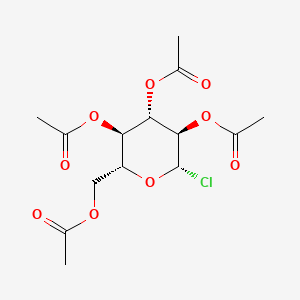

Acetochloro-beta-D-glucose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449861 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4451-36-9 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4451-36-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to the Structure of Acetochloro-β-D-glucose

This guide provides a comprehensive analysis of the molecular structure, stereochemistry, and conformational properties of Acetochloro-β-D-glucose, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural data with mechanistic insights to offer a field-proven perspective on its utility as a glycosyl donor.

Acetochloro-β-D-glucose, systematically named 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride, is a fully protected derivative of D-glucose. The strategic placement of acetyl protecting groups and a reactive chloro leaving group at the anomeric center makes it an essential building block for the stereoselective synthesis of β-glycosides.

| Property | Value | Source(s) |

| Systematic Name | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride | [1][2] |

| CAS Number | 4451-36-9 | [1][2] |

| Molecular Formula | C₁₄H₁₉ClO₉ | [2] |

| Molecular Weight | 366.75 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~99 °C | [2] |

| Solubility | Soluble in polar organic solvents | N/A |

| Storage | Store at < -15°C, keep dry | [2] |

Part 2: Elucidation of the Core Structure

The structure of Acetochloro-β-D-glucose is best understood by dissecting its three principal components: the glucopyranose backbone, the specific stereochemistry at the anomeric carbon (C1), and the nature of its functional groups.

The Glucopyranose Backbone

The foundation of the molecule is a six-membered tetrahydropyran ring, characteristic of the pyranose form of glucose. This cyclic hemiacetal structure is the most stable form of glucose in solution and in its derivatives.

Stereochemistry: The β-Anomeric Configuration

The designation "β" (beta) is critical; it defines the stereochemistry at the anomeric carbon (C1). In the context of a D-glucose ring, the β configuration signifies that the substituent at C1—in this case, the chloro group—is oriented cis to the hydroxymethyl group at C5. In the stable chair conformation, this places the chloro group in an equatorial position, a key feature influencing its stability and reactivity.

Functionalization: Acetyl and Chloro Groups

-

Acetyl (Ac) Groups: The hydroxyl groups at positions C2, C3, C4, and C6 are protected as acetyl esters. This protection serves two primary functions: it prevents these positions from acting as nucleophiles in undesired side reactions and, most importantly, the C2-acetyl group plays a direct role in guiding the stereochemical outcome of glycosylation reactions.

-

Chloro (Cl) Group: Positioned at the anomeric carbon, the chloride atom serves as an excellent leaving group. Its departure is the initiating step in glycosylation reactions, allowing for the formation of a new glycosidic bond.

Part 3: Three-Dimensional Conformation and Spectroscopic Signature

Conformational Analysis

The three-dimensional structure of Acetochloro-β-D-glucose is rigorously defined. While a crystal structure for the chloride itself is not publicly available, high-resolution X-ray crystallographic data for the nearly identical analogue, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, provides definitive conformational insights.[3][4]

The molecule adopts a stable ⁴C₁ chair conformation . In this arrangement, steric hindrance is minimized as all bulky substituents—the anomeric group and the three acetyl groups on the ring—occupy equatorial positions. The acetoxymethyl group at C5 also assumes a stable, sterically favorable orientation.[3]

Caption: Conformational relationship of substituents on the pyranose ring.

Spectroscopic Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and stereochemistry of glycosyl halides in solution. While a definitive spectrum for the title compound is not published, the expected chemical shifts can be reliably predicted based on extensive data from closely related analogues, such as the corresponding glycosyl bromide.[5]

| Nucleus | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Anomeric | H1 | ~4.8 - 5.0 | ~90 - 95 | H1 is a doublet coupled to H2. The β-configuration typically results in a larger coupling constant (J ≈ 8-10 Hz) due to the trans-diaxial relationship between H1 and H2. C1 is downfield due to two attached electronegative atoms (O, Cl). |

| Ring | H2, H3, H4 | ~5.0 - 5.5 | ~70 - 75 | These protons are deshielded by the adjacent acetyl groups and appear as complex multiplets. |

| Ring | H5 | ~3.8 - 4.2 | ~72 - 76 | H5 is adjacent to the ring oxygen and the C6 exocyclic carbon. |

| Exocyclic | H6a, H6b | ~4.1 - 4.3 | ~61 - 64 | Protons on the C6 carbon, part of the acetoxymethyl group. |

| Acetyl | CH₃ | ~1.9 - 2.1 | ~20 - 21 | The four methyl groups of the acetyl esters appear as sharp singlets in a relatively upfield region. |

| Acetyl | C=O | N/A | ~169 - 171 | The four carbonyl carbons of the acetyl esters appear significantly downfield. |

Part 4: Synthesis and Reactivity

Synthetic Protocol: The Koenigs-Knorr Reaction

Acetochloro-β-D-glucose and its analogues are classically synthesized via methods derived from the Koenigs-Knorr reaction.[5] The following protocol describes a representative synthesis starting from the readily available D-glucose.

Workflow: From D-Glucose to Acetochloro-β-D-glucose

Caption: Synthetic workflow for Acetochloro-β-D-glucose preparation.

Step-by-Step Methodology:

-

Peracetylation of D-Glucose:

-

To a solution of D-glucose in a suitable solvent like pyridine at 0°C, add acetic anhydride dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Work up the reaction by pouring it into ice water and extracting the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield β-D-glucose pentaacetate.

-

-

Conversion to Glycosyl Chloride:

-

Dissolve the dried glucose pentaacetate in a minimal amount of a suitable solvent, such as glacial acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in acetic acid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully with ice water and extract the product into an organic solvent.

-

Wash the organic phase, dry, and concentrate. The crude product can be purified by recrystallization (e.g., from ether/pentane) to yield pure 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride.

-

Mechanism as a Glycosyl Donor: Neighboring Group Participation

The utility of this compound in producing exclusively β-glycosides is a direct consequence of neighboring group participation by the C2-acetyl group. This mechanism provides exquisite stereochemical control.[6]

-

Activation: In the presence of a promoter (e.g., a silver or mercury salt), the anomeric chloride is abstracted, forming an oxocarbenium ion.

-

Participation: The carbonyl oxygen of the adjacent C2-acetyl group acts as an internal nucleophile, attacking the anomeric center (C1). This forms a stable, five-membered dioxolenium ion intermediate.

-

Stereodirection: This cyclic intermediate effectively blocks the α-face (bottom face) of the pyranose ring.

-

Nucleophilic Attack: An incoming alcohol nucleophile (the glycosyl acceptor) can therefore only attack from the unhindered β-face (top face).

-

Product Formation: The Sₙ2-like attack results in an inversion of configuration at the anomeric center, opening the dioxolenium ring and yielding the 1,2-trans product , which for glucose is the β-glycoside.

Caption: Mechanism of β-glycosylation via neighboring group participation.

Part 5: Applications in Drug Development and Research

Acetochloro-β-D-glucose is not an active pharmaceutical ingredient but rather a critical precursor. Its primary application is as a glycosyl donor for the synthesis of complex carbohydrates, glycoconjugates, and glycoproteins. These target molecules are central to drug development efforts in areas such as:

-

Oncology: Synthesis of carbohydrate-based cancer vaccines.

-

Infectious Diseases: Creation of glycoconjugate antibiotics and antiviral agents.

-

Metabolic Disorders: Development of inhibitors for enzymes involved in carbohydrate metabolism.

Part 6: Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of dust.

References

-

LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. [Link]

-

Noguchi, K., Kobayashi, E., Okuyama, K., Kitamura, S., Takeo, K., & Ohno, S. (1994). Molecular and crystal structure of (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-(1-->3)- [2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-->6)]- (2,4-di-O-acetyl-beta-D-glucopyranosyl)- (1-->3)-1,2,4,6-tetra-O-acetyl-beta-D-glucopyranose. Carbohydrate Research, 258, 35–47. [Link]

-

SpectraBase. N-(2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL)-N',N'-DIETHYL-FORMAMIDINE. Wiley. [Link]

-

Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, E60, o1975–o1976. [Link]

-

ResearchGate. (n.d.). 2H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide...[Link]

-

Zhao, G., et al. (2017). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]phenyl}-1-deoxy-beta-D-glucopyranose. Chinese Journal of Structural Chemistry. [Link]

-

CD BioGlyco. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride. [Link]

-

PubChem. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information. [Link]

-

Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(G), 160-163. [Link]

Sources

- 1. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL CHLORIDE | 4451-36-9 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and History of Acetochloro-β-D-glucose

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride, commonly known as acetochloro-β-D-glucose. This pivotal molecule has been instrumental in the advancement of carbohydrate chemistry, serving as a key glycosyl donor for over a century. This document delves into the pioneering work of early chemists, the mechanistic intricacies of classical synthetic routes, and the evolution towards modern, more efficient methodologies. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Significance of a Halogenated Sugar

In the vast and complex world of carbohydrate chemistry, the ability to selectively form glycosidic bonds is paramount. This linkage is the fundamental connection between monosaccharide units, forming the oligosaccharides and polysaccharides that are integral to a myriad of biological processes. At the heart of chemical glycosylation lies the activation of a sugar at its anomeric center, transforming it into a reactive species capable of forming this crucial bond. 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride, a halogenated derivative of glucose, emerged as a cornerstone glycosyl donor, enabling chemists to forge these connections with a degree of control previously unattainable. Its stability, reactivity, and the stereochemical outcomes it promotes have cemented its place in the synthetic chemist's toolbox for over 140 years. This guide will trace the journey of this remarkable molecule, from its initial discovery to its modern-day applications.

The Dawn of Chemical Glycosylation: A Historical Perspective

The story of acetochloro-β-D-glucose is intrinsically linked to the birth of chemical glycosylation. While the famed Koenigs-Knorr reaction of 1901 is often cited as the dawn of this field, the initial breakthrough occurred more than two decades earlier.

The Pioneering Synthesis of a Natural Glucoside by Arthur Michael (1879)

In 1879, American chemist Arthur Michael achieved a landmark synthesis of the natural glucoside helicin.[1][2][3] His success hinged on the use of a reactive glucose derivative he termed "acetochlorhydrose," an early name for an acetylated glucose chloride.[4] This seminal work represented the first instance of a natural glucoside being synthesized in the laboratory and laid the foundational principles for the use of glycosyl halides as donors in glycosylation reactions.[1][5] Michael's groundbreaking experiment demonstrated that the anomeric hydroxyl group of a sugar could be replaced by a halogen, thereby "activating" the sugar for nucleophilic attack by an alcohol.

The Koenigs-Knorr Era and the Rise of Acetobromo- and Acetochloroglucose (1901)

In 1901, Wilhelm Koenigs and his student Edward Knorr reported a more general and highly influential method for glycoside synthesis, which now bears their names.[6] Their original work primarily utilized acetobromoglucose in the presence of silver carbonate as a promoter to react with alcohols, forming glycosides.[6] This reaction, known for its reliability and stereoselectivity, became a cornerstone of carbohydrate chemistry for decades.

The Koenigs-Knorr reaction is not limited to glycosyl bromides; glycosyl chlorides, such as acetochloro-β-D-glucose, are also effective donors.[6] The key to the stereoselectivity of the Koenigs-Knorr reaction with acetylated glucose donors lies in the phenomenon of neighboring group participation . The acetyl group at the C-2 position of the glucose ring plays a crucial role in directing the stereochemical outcome of the reaction.

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of acetochloro-β-D-glucose has evolved significantly since its inception. Early methods were often harsh and employed stoichiometric amounts of toxic heavy metal salts. Modern approaches focus on milder conditions, catalytic reagents, and improved stereoselectivity.

Classical Synthesis: The Koenigs-Knorr Reaction

The traditional synthesis of acetochloro-β-D-glucose, and its subsequent use in glycosylation, is epitomized by the Koenigs-Knorr reaction. The formation of the β-glycoside is a direct consequence of the neighboring group participation of the C-2 acetyl group.

Mechanism of the Koenigs-Knorr Reaction with Acetochloro-β-D-glucose:

The reaction proceeds through the formation of a cyclic acyloxonium ion intermediate.

Caption: Mechanism of the Koenigs-Knorr reaction.

Experimental Protocol: A Classic Koenigs-Knorr Glycosylation

The following is a representative protocol for the synthesis of a β-glucoside using acetochloro-β-D-glucose prepared in situ, followed by a Koenigs-Knorr reaction.

Step 1: Preparation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride

-

In a round-bottomed flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 100 ml of acetyl chloride.[1][7]

-

With vigorous stirring, add 50 g of dried D-glucose in small portions over 2-3 minutes.[1][7]

-

Stir the mixture at room temperature for 16-72 hours. The reaction mixture will become a clear, viscous, amber liquid.[1][7]

-

Carefully add 400 ml of chloroform and pour the solution into a beaker containing 400 g of ice and 100 ml of water with vigorous stirring.[1]

-

Transfer the mixture to a separatory funnel and quickly wash the organic layer with ice-cold saturated sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-anomer.[1] The β-anomer can be obtained through anomerization or specific synthesis.

Step 2: Koenigs-Knorr Glycosylation

-

Dissolve the crude acetochloroglucose and the desired alcohol in a dry, aprotic solvent (e.g., dichloromethane or toluene).

-

Add a stoichiometric amount of a silver salt promoter, such as silver carbonate or silver oxide.[6][8]

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Filter the reaction mixture to remove the silver salts and wash the solid with the reaction solvent.

-

Combine the filtrates and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting glycoside by column chromatography.

Modern Synthetic Approaches

Recognizing the limitations of classical methods, including the use of stoichiometric and often toxic promoters and harsh reaction conditions, modern carbohydrate chemistry has focused on developing milder and more efficient catalytic methods for the synthesis of glycosyl chlorides and their subsequent glycosylation reactions.

Catalytic Methods for Glycosyl Chloride Synthesis:

-

Catalytic Appel Conditions: The use of catalytic triphenylphosphine oxide (Ph3PO) with oxalyl chloride provides a mild and efficient route to glycosyl chlorides from glycosyl hemiacetals.[2][9] This method avoids the use of strong acids and is compatible with a wider range of protecting groups.

-

Copper(II)-Mediated Deoxychlorination: Copper(II) salts can mediate the conversion of glycosyl hemiacetals to glycosyl chlorides under neutral conditions.[10] This approach offers high yields and is tolerant of various protecting groups.[10][11]

Modern Glycosylation Techniques:

-

Transition Metal Catalysis: A variety of transition metal catalysts, including gold, palladium, and nickel, have been employed to activate glycosyl halides under mild conditions, often with high stereoselectivity.[12]

-

Photoredox Catalysis: Recent advances have demonstrated the use of photoredox catalysis for the activation of glycosyl donors, including in situ generated glycosyl halides, enabling glycosylation under very mild conditions.[13]

Table 1: Comparison of Synthetic Methods for Acetochloro-β-D-glucose and Subsequent Glycosylation

| Method | Reagents | Promoter/Catalyst | Conditions | Typical Yields | Advantages | Disadvantages |

| Classical Koenigs-Knorr | Acetyl Chloride, Glucose | Silver Carbonate/Oxide | Room Temperature | Moderate to Good | Well-established, good β-selectivity | Stoichiometric toxic promoters, harsh conditions |

| Catalytic Appel | Oxalyl Chloride, Hemiacetal | 5 mol% Ph3PO | Room Temperature | Good | Mild, catalytic, good α-selectivity | By-product removal can be challenging |

| Copper(II)-Mediated | Hemiacetal | Copper(II) salts | Neutral, Room Temp. | High | Mild, neutral, high yielding | Requires specific copper salts |

| Transition Metal-Catalyzed | Glycosyl Halide | Au, Pd, Ni catalysts | Mild, Room Temp. | Good to Excellent | Catalytic, high stereoselectivity | Catalyst cost and sensitivity |

| Photoredox Catalysis | Glycosyl Sulfone | Iridium photocatalyst | Visible light, Room Temp. | Good | Very mild, radical mechanism | Requires specialized equipment |

Structural Elucidation and Characterization

The definitive identification and characterization of acetochloro-β-D-glucose and its reaction products are crucial for ensuring the success of any synthetic endeavor. A combination of spectroscopic and physical methods is employed for this purpose.

Purification Techniques

Purification of acetochloro-β-D-glucose and its glycosylated products is typically achieved through:

-

Crystallization: For solid compounds, crystallization from an appropriate solvent system is a powerful purification technique.[14][15]

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying carbohydrate derivatives, allowing for the separation of anomers and impurities.[14]

Spectroscopic and Physical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of carbohydrates.[16] The chemical shifts and coupling constants of the anomeric proton and carbon are particularly diagnostic for determining the α or β configuration.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the acetyl carbonyls and the C-O bonds.[17][18][19]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

-

Melting Point: The melting point is a key physical property used to assess the purity of solid derivatives. The melting point for 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride is 99 °C.[20]

Workflow for Synthesis and Characterization:

Caption: A typical workflow for the synthesis and characterization of Acetochloro-β-D-glucose.

Conclusion and Future Outlook

From its serendipitous use in the first synthesis of a natural glucoside to its central role in the development of modern catalytic glycosylation methods, acetochloro-β-D-glucose has been a stalwart of carbohydrate chemistry. Its history mirrors the evolution of the field itself, from stoichiometric and often harsh reactions to elegant and efficient catalytic transformations. The continued development of novel synthetic methods for the preparation and utilization of glycosyl halides, including acetochloro-β-D-glucose, will undoubtedly continue to push the boundaries of what is possible in the synthesis of complex carbohydrates. These advancements are critical for furthering our understanding of the roles of glycans in biology and for the development of new therapeutics and diagnostics.

References

-

Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis of glycosyl chlorides using catalytic Appel conditions. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Synthesis of Glycosyl Chlorides Using Catalytic Appel Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Copper( ii )-mediated deoxychlorination synthesis of glycosyl chlorides from glycosyl hemiacetals. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]

-

25.6: Reactions of Monosaccharides. (2024, March 23). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Koenigs–Knorr reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

-

New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. (2023, November 20). IRL @ UMSL. Retrieved January 17, 2026, from [Link]

-

ARTHUR MICHAEL. (n.d.). National Academy of Sciences. Retrieved January 17, 2026, from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Koenig–Knorr glycosidation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Recent Advances in Transition Metal-Catalyzed Glycosylation. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride. (n.d.). CD BioGlyco. Retrieved January 17, 2026, from [Link]

-

infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Purification and Characterization of an Extracellular β-Glucosidase from - Monascus purpureus. (n.d.). Retrieved January 17, 2026, from [Link]

-

Analysis of the structure and vibrational spectra of glucose and fructose. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]

-

Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii. (n.d.). Retrieved January 17, 2026, from [Link]

-

Infrared absorption spectra of anhydrous D-glucose.4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Purification and characterization of TDP-D-glucose 4,6-dehydratase from anthracycline-producing streptomycetes. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

2D-IR spectroscopy of azide-labeled carbohydrates in H2O. (2024, June 24). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

β-D-Glucopyranose. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Purification and characterization of a glucose-tolerant beta-glucosidase from Aspergillus niger CCRC 31494. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. thieme.de [thieme.de]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biographicalmemoirs.org [biographicalmemoirs.org]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of glycosyl chlorides using catalytic Appel conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Copper(ii)-mediated deoxychlorination synthesis of glycosyl chlorides from glycosyl hemiacetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic Strategies for Stereoselective Carbohydrate Synthesis: Emerging Concepts for Accessing Challenging Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmb.or.kr [jmb.or.kr]

- 15. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSYL ISOTHIOCYANATE(14152-97-7) 1H NMR spectrum [chemicalbook.com]

- 17. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to the Safe Handling of Acetochloro-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its-Associated Risks

Acetochloro-beta-D-glucose, also known as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride, is a valuable intermediate in synthetic carbohydrate chemistry and various research applications.[1] While instrumental in scientific advancement, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] Although comprehensive toxicological properties have not been fully investigated, the available data underscores the importance of minimizing exposure through engineered controls and appropriate personal protective equipment.[2] This guide is structured to provide not just procedural steps, but the scientific rationale behind each precaution, fostering a culture of safety and proactive risk mitigation in the laboratory.

Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. For this compound, the primary risks are well-defined.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified with the following hazard statements:

The signal word associated with these hazards is "Warning" .[2]

Potential Health Effects

-

Inhalation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[2]

-

Skin Contact: Direct contact can cause skin irritation.[2]

-

Eye Contact: Contact with the eyes can result in serious irritation.[2]

-

Ingestion: While less common in a laboratory setting, ingestion may be harmful.[2]

It is crucial to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious approach that assumes a higher level of risk until more data is available.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.

-

Safety Shower and Eye Wash Station: A readily accessible and fully functional safety shower and eye wash station are mandatory in any laboratory where this compound is handled.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum recommended PPE for handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety glasses or goggles.[2][4] | To protect against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Appropriate protective gloves (e.g., nitrile) and a lab coat.[2][4] | To prevent skin contact and subsequent irritation. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if working with large quantities or in situations where dust generation is likely and cannot be controlled by ventilation alone.[2][4] | To prevent inhalation of airborne particles and subsequent respiratory irritation. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the stability of the compound.

Handling Procedures

-

Preparation: Before beginning any work, ensure all necessary PPE is donned correctly and that the work area (preferably a fume hood) is clean and uncluttered.

-

Dispensing: When weighing or transferring the solid material, do so carefully to minimize the generation of dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Remove and properly store or dispose of contaminated PPE.

Storage Requirements

Proper storage is crucial for both safety and maintaining the integrity of the chemical.

-

Temperature: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend storage at temperatures below -15°C.[5]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]

-

Incompatibilities: Store away from strong oxidizing agents.[4]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |

| Inhalation | Remove the individual to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[2] Seek immediate medical attention. |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[4]

-

Clean: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the appropriate laboratory safety personnel.

Waste Disposal: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

-

Collection: All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.

-

Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[2] Do not allow the product to enter drains.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for safe handling of this compound.

Conclusion: A Proactive Approach to Laboratory Safety

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles and procedures outlined in this guide, researchers and laboratory personnel can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a fundamental component of scientific excellence and professional responsibility.

References

- Georganics. (2011, January 3).

-

Georganics. This compound - High purity. Retrieved from [Link]

-

Villa Crop Protection. acetochlor 900 ec safety data sheet. Retrieved from [Link]

-

World Health Organization. (2005). Acetochlor - JMPR 2005. Retrieved from [Link]

-

Arysta LifeScience South Africa (Pty) Ltd. MATERIAL SAFETY DATA SHEET ACETOCHLOR 900 EC. Retrieved from [Link]

-

Oaktree Health. Material Safety Data Sheet for EPS Biotechnology Glucose Controls. Retrieved from [Link]

-

World Health Organization. ACETOCHLOR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetochlor. PubChem. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - beta-(1,4)-2-Acetamido-2-deoxy-D-glucose. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Acetochloro-β-D-glucose: A Cornerstone in Modern Carbohydrate Chemistry

This guide provides an in-depth technical exploration of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl chloride, commonly known as Acetochloro-β-D-glucose. We will dissect its fundamental properties, synthesis, and pivotal role as a glycosyl donor, with a focus on the mechanistic underpinnings that dictate its reactivity and stereoselectivity. This document is intended for researchers, scientists, and drug development professionals who leverage the principles of carbohydrate chemistry to construct complex molecular architectures.

Introduction: The Significance of a Versatile Glycosyl Donor

In the intricate field of carbohydrate synthesis, the stereoselective formation of the glycosidic bond is a paramount challenge.[1] Acetochloro-β-D-glucose (CAS 4451-36-9) has long been established as a robust and reliable glycosyl donor for achieving this goal.[2][3] As a derivative of glucose, the most abundant monosaccharide, its applications are foundational to the synthesis of a vast array of biologically significant molecules, from oligosaccharides and glycoconjugates to carbohydrate-based drugs.[4][5]

Its utility stems from a unique combination of features: the acetyl protecting groups enhance stability and solubility in organic solvents, while the anomeric chloride serves as an effective leaving group, priming the molecule for nucleophilic substitution.[3] The true elegance of this reagent, however, lies in the stereodirecting influence of the C-2 acetyl group, which reliably guides the formation of 1,2-trans-glycosidic linkages, yielding β-glycosides with high fidelity.[1] This guide will elucidate the principles and practices governing its use.

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is critical for its effective use in synthesis. Acetochloro-β-D-glucose is a white to off-white crystalline solid, and its key properties are summarized below.[3][6]

| Property | Value | Source(s) |

| CAS Number | 4451-36-9 | [2] |

| Molecular Formula | C₁₄H₁₉ClO₉ | [2] |

| Molecular Weight | 366.75 g/mol | [2] |

| Melting Point | 98 - 99 °C | [6] |

| Appearance | White to off-white powder | [3][6] |

| Solubility | Almost insoluble in water; Soluble in polar organic solvents. | [3][6] |

Synthesis of Acetochloro-β-D-glucose

The preparation of Acetochloro-β-D-glucose is a well-established procedure that begins with the ubiquitous and inexpensive D-glucose. The synthesis is typically a two-step process, designed to first protect the hydroxyl groups and then introduce the anomeric chloride.

Caption: Synthetic route to Acetochloro-β-D-glucose.

Detailed Protocol: Synthesis from D-Glucose

This protocol outlines the conversion of D-glucose to Acetochloro-β-D-glucose. The first step involves peracetylation to form pentaacetyl-β-D-glucopyranose, a stable intermediate.[7] The second step introduces the anomeric chloride.

Part A: Preparation of Pentaacetyl-β-D-glucopyranose [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-glucose (1 mol) in acetic anhydride (5-10 mol).

-

Catalysis: Add anhydrous sodium acetate (0.1-1 mol) as a catalyst.

-

Heating: Heat the mixture under reflux in a suitable organic solvent. The reaction time can vary from 30 minutes to 24 hours depending on the solvent and scale.

-

Workup: After completion (monitored by TLC), cool the reaction mixture. Add water to decompose excess acetic anhydride. Neutralize with an aqueous alkali solution (e.g., saturated NaHCO₃).

-

Extraction & Purification: Separate the organic layer, wash with water, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by recrystallization.

Part B: Conversion to Acetochloro-β-D-glucose

This step is analogous to the well-documented synthesis of acetobromoglucose.[8][9]

-

Reaction Setup: Dissolve the dried pentaacetyl-β-D-glucopyranose in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Chlorination: Bubble dry hydrogen chloride (HCl) gas through the solution or use another appropriate chlorinating agent (e.g., hydrogen chloride in acetic acid). The reaction is typically performed at controlled temperatures.

-

Isolation: Upon completion, the product is isolated. This often involves removing the solvent and excess reagents under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield pure Acetochloro-β-D-glucose.

The Koenigs-Knorr Reaction: Mechanism and Stereocontrol

Acetochloro-β-D-glucose is a premier glycosyl donor for the Koenigs-Knorr reaction , a classical and highly effective method for forming glycosidic bonds. The reaction involves the coupling of a glycosyl halide (the donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate.[10]

The defining feature of using an acetyl-protected donor like Acetochloro-β-D-glucose is the high degree of stereocontrol, which is governed by neighboring group participation .[1][11]

The Mechanism of β-Selectivity

The exceptional β-selectivity observed in these reactions is not a matter of chance but a direct consequence of the C-2 acetyl protecting group.[1]

-

Activation: The promoter (e.g., Ag⁺) coordinates to the anomeric chlorine, facilitating its departure as a leaving group and generating an oxocarbenium ion intermediate.

-

Neighboring Group Participation: The carbonyl oxygen of the adjacent C-2 acetyl group acts as an internal nucleophile, attacking the anomeric carbon. This forms a stable, five-membered dioxolenium ion .[1]

-

Stereodirection: This cyclic intermediate effectively blocks the α-face of the pyranose ring.

-

Nucleophilic Attack: The incoming glycosyl acceptor (ROH) can therefore only attack the anomeric carbon from the opposite, unhindered β-face.

-

Product Formation: This Sₙ2-like attack opens the dioxolenium ring and results in the exclusive formation of the 1,2-trans product, which in the case of a glucose donor, is the β-glycoside .[1]

Caption: Mechanism of β-glycoside formation.

Experimental Protocol: A Typical Koenigs-Knorr Glycosylation

This protocol provides a generalized workflow for the glycosylation of a primary alcohol using Acetochloro-β-D-glucose.

Caption: General workflow for a glycosylation experiment.

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the glycosyl acceptor (1.0 eq.), Acetochloro-β-D-glucose (1.2-1.5 eq.), and activated molecular sieves (4Å) to a dry, aprotic solvent (e.g., dichloromethane or toluene).

-

Stirring: Stir the suspension at room temperature for 30-60 minutes to ensure anhydrous conditions.

-

Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or lower).

-

Promoter Addition: Add the promoter (e.g., silver(I) carbonate, 1.5-2.0 eq.) in portions while protecting the reaction from light (e.g., by wrapping the flask in aluminum foil).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure peracetylated β-glycoside.

-

Deprotection (if required): The acetyl groups can be removed under basic conditions (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) to yield the final deprotected glycoside.

Applications in Research and Drug Development

The reliability of Acetochloro-β-D-glucose in forming β-glycosidic linkages makes it a vital tool in synthesizing molecules for biological investigation and therapeutic application.

-

Synthesis of Complex Oligosaccharides: It serves as a fundamental building block for the assembly of complex carbohydrates, which are crucial for studying biological processes like cell-cell recognition, immune response, and bacterial/viral infection.[10]

-

Glycoconjugate Synthesis: It is used to attach glucose moieties to other molecules like proteins, lipids, or small molecule natural products. Glycosylation can significantly alter the parent molecule's properties, such as increasing water solubility, which is a key strategy in drug development known as glucuronidation.[12]

-

Precursor for Bioactive Molecules: Many natural products and approved drugs contain β-D-glucose units. For instance, derivatives of D-glucose are used to treat metabolic disorders.[5] The synthetic access provided by Acetochloro-β-D-glucose is critical for producing these compounds and their analogues for structure-activity relationship (SAR) studies.

Conclusion: A Self-Validating System

Acetochloro-β-D-glucose is more than a simple reagent; it represents a self-validating system for the synthesis of β-glycosides. The well-understood mechanism of neighboring group participation provides a strong causal link between the choice of this specific donor and the desired stereochemical outcome. While newer glycosylation methods have been developed, the Koenigs-Knorr reaction using classical donors like Acetochloro-β-D-glucose remains a highly trusted and field-proven technique. Its straightforward synthesis, predictable reactivity, and high stereoselectivity ensure its continued and prominent role in the toolkit of the modern synthetic chemist.

References

- Georganics. (2011, January 3). ACETOCHLORO-BETA-D-GLUCOSE.

- Georganics. This compound - High purity.

- PubChem - NIH. Acetochlor | C14H20ClNO2 | CID 1988.

- CymitQuimica. CAS 4451-36-9: β-Acetochloro-D-glucose.

- Fiveable. 8.4 Glycosidic bonds - Organic Chemistry II.

- Wikipedia. Glycosidic bond.

- Wikipedia. Glycosyl donor.

- Khan Academy. Glycosidic bond (article)

- Khan Academy.

- Master Organic Chemistry. (2018, April 24).

- Organic Syntheses. acetobromoglucose.

- ResearchGate. (2025, August 6). A convenient stereoselective synthesis of beta-D-glucopyranosides.

- PMC - NIH. (2022, June 14).

- Sarchem Labs. Beta-D-Glucose: Uses, Interactions & Mechanism of Action Explained.

- PMC - NIH.

- Frontiers.

- PMC - NIH. Chemical Glucosylation of Labile Natural Products Using a (2‐Nitrophenyl)

- PMC - NIH.

- Benchchem.

- PubMed Central. Carbohydrate-based drugs launched during 2000−2021.

- Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. CAS 4451-36-9: β-Acetochloro-D-glucose | CymitQuimica [cymitquimica.com]

- 4. An overview on the synthesis of carbohydrate-based molecules with biological activity related to neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbohydrate-based drugs launched during 2000−2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. georganics.sk [georganics.sk]

- 7. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycosidic bond - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Principles of the Koenigs-Knorr Reaction

Abstract: First reported in 1901, the Koenigs-Knorr reaction remains a foundational and highly relevant method for the stereoselective formation of glycosidic bonds.[1] This guide provides an in-depth analysis of the core theoretical principles governing this reaction, intended for researchers, chemists, and professionals in drug development. We will dissect the reaction mechanism, explore the critical role of neighboring group participation in dictating stereochemical outcomes, evaluate key reaction parameters, and present a practical workflow. The discussion emphasizes the causality behind experimental choices, providing a framework for understanding and applying this powerful glycosylation tool in modern synthetic carbohydrate chemistry.

Introduction: A Cornerstone of Glycosylation Chemistry

The synthesis of complex carbohydrates, such as oligosaccharides and glycoconjugates, is a pivotal task in biomedical research and drug development.[2] The Koenigs-Knorr reaction, one of the oldest and most reliable glycosylation methods, involves the substitution of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt, to yield a glycoside.[3] In its archetypal form, Wilhelm Koenigs and Edward Knorr treated acetobromoglucose with an alcohol using silver carbonate as a promoter.[3] This discovery marked a significant milestone, providing a controllable pathway for creating specific glycosidic linkages, a challenge that continues to drive innovation in synthetic chemistry.[4] Its enduring utility lies in its predictable stereochemical control, particularly for the synthesis of 1,2-trans-glycosides.

The Core Mechanism: A Stepwise Dissection

The Koenigs-Knorr reaction proceeds through a series of well-defined steps, initiated by the activation of a stable glycosyl halide donor. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

Generation of the Glycosyl Donor

The reaction begins with a glycosyl donor, typically a per-O-acylated or per-O-alkylated glycosyl chloride or bromide.[5] These donors are commonly prepared from a fully protected monosaccharide, such as glucose pentaacetate, which reacts with HBr to form the corresponding pyranosyl bromide.[6] The reactivity of these donors is highly dependent on the nature of the halide (iodides > bromides > chlorides > fluorides) and the electronic properties of the protecting groups.[5]

Promoter-Mediated Activation

The anomeric carbon-halide bond is not sufficiently labile for spontaneous substitution. A halophilic promoter is required to activate the donor.[7] Classical promoters include insoluble silver salts like silver(I) oxide (Ag₂O) or silver(I) carbonate (Ag₂CO₃), which function as both a halide scavenger and an acid scavenger.[8][9] Other heavy metal salts, such as those of mercury (e.g., Hg(CN)₂, HgBr₂) or cadmium (e.g., CdCO₃), have also been widely used.[7][10]

Formation of the Key Oxocarbenium Ion Intermediate

The promoter assists in the departure of the halide anion, leading to the formation of a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[6][10] This cation is planar at the anomeric center (C1), which temporarily removes the stereochemical information at this position.[6] The fate of this intermediate is the single most important factor determining the stereochemical outcome of the reaction.

Caption: Generalized workflow of the Koenigs-Knorr reaction mechanism.

Stereochemical Control: The Principle of Neighboring Group Participation (NGP)

The true synthetic power of the Koenigs-Knorr reaction lies in its capacity for high stereoselectivity, which is governed by the nature of the protecting group at the C2 position of the glycosyl donor.[11] This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, is the primary determinant of the final anomeric configuration.[3][10]

Participating Groups: The Path to 1,2-trans Glycosides

When the C2 substituent is an acyl group (e.g., acetate, benzoate), it acts as a participating group.[11] The lone pair of electrons on the ester's carbonyl oxygen attacks the transient oxocarbenium ion at C1 in an intramolecular fashion.[6] This forms a stable, bicyclic acyloxonium ion intermediate.[11]

The formation of this bulky intermediate effectively blocks the syn-face of the sugar ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the anti-face in a standard Sₙ2 reaction.[10] This attack opens the acyloxonium ring and results in a net inversion of configuration relative to the intermediate, leading exclusively to the formation of a 1,2-trans glycosidic bond .[6][11] For a glucose donor, this corresponds to the β-anomer. This high stereoselectivity makes the Koenigs-Knorr reaction a robust and reliable method for synthesizing 1,2-trans-linked oligosaccharides.[12]

Caption: Mechanism of 1,2-trans stereocontrol via Neighboring Group Participation.

Non-Participating Groups: A Loss of Selectivity

In contrast, when the C2 substituent is a non-participating group, such as an ether (e.g., benzyl, methyl), it cannot provide anchimeric assistance.[3][10] In this scenario, the oxocarbenium ion intermediate is attacked directly by the glycosyl acceptor. Since the intermediate is planar, the nucleophile can approach from either the top (α) or bottom (β) face. This lack of facial bias typically results in the formation of a mixture of α (1,2-cis) and β (1,2-trans) anomers, often with poor selectivity.[10] The synthesis of 1,2-cis glycosides thus remains a significant challenge in carbohydrate chemistry, often requiring alternative strategies.[13]

Caption: Non-participating C2 groups lead to mixtures of anomeric products.

Key Reaction Parameters and Their Causality

The success of a Koenigs-Knorr glycosylation depends on the careful selection of several interdependent parameters.

| Parameter | Key Variables & Choices | Rationale and Causality |

| Glycosyl Donor | Halide: Br vs. ClProtecting Groups: Acyl (e.g., Benzoyl) vs. Alkyl (e.g., Benzyl) | Glycosyl bromides are more reactive but less stable than chlorides.[5] Electron-withdrawing acyl groups ("disarmed" donors) decrease the reactivity of the donor but are essential for NGP. Electron-donating alkyl groups ("armed" donors) increase reactivity but lead to poor stereocontrol.[5] |

| Promoter | Silver Salts: Ag₂O, Ag₂CO₃, AgOTfMercury Salts: Hg(CN)₂, HgBr₂Catalytic Systems: Ag₂O/TMSOTf | Silver salts are common, with AgOTf being highly activating.[3][10] Mercury salts are also effective but pose a significant toxicity risk.[12] Modern catalytic systems, such as adding TMSOTf to Ag₂O, dramatically accelerate the reaction from hours or days to mere minutes by enhancing the Lewis acidity of the system.[8][14] |

| Solvent | Dichloromethane (DCM), Diethyl Ether, Toluene, Acetonitrile (MeCN) | Low-polarity, aprotic solvents like DCM are standard to prevent interference with the reactive intermediates.[9] Coordinating solvents like acetonitrile can sometimes influence the stereochemical outcome by forming intermediate nitrilium species.[5] |

| Temperature | -25 °C to Room Temperature | Reactions are often initiated at low temperatures (-25 °C to 0 °C) to control the reactivity of the intermediates and minimize side reactions, then allowed to warm to room temperature.[12] |

| Additives | Molecular sieves, Desiccants | The reaction is highly sensitive to water, which can hydrolyze the glycosyl donor or the active intermediate. The inclusion of a desiccant like powdered molecular sieves is critical to ensure an anhydrous environment.[9] |

A Practical Workflow: Self-Validating Protocol

This section outlines a generalized, self-validating protocol for a model Koenigs-Knorr reaction designed to produce a 1,2-trans-glycoside.

Objective

To synthesize Cyclohexyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) and cyclohexanol.

Reagents and Materials

-

Acetobromoglucose (Glycosyl Donor)

-

Cyclohexanol (Glycosyl Acceptor)

-

Silver(I) Oxide (Promoter)

-

Activated 4Å Molecular Sieves (Drying Agent)

-

Anhydrous Dichloromethane (Solvent)

-

TLC plates, NMR tubes, deuterated chloroform (CDCl₃)

Step-by-Step Protocol

-

Preparation: Add activated 4Å molecular sieves to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask and allow it to cool under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Under the inert atmosphere, add anhydrous dichloromethane, followed by cyclohexanol (1.2 equivalents) and acetobromoglucose (1.0 equivalent). Stir the mixture for 15-30 minutes to allow the sieves to adsorb any trace moisture.

-

Initiation: Protect the flask from light (wrap in aluminum foil). Add silver(I) oxide (1.5 equivalents) to the stirring mixture in one portion.

-

Reaction Monitoring (Validation Point 1): Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) every 30-60 minutes. A successful reaction will show the consumption of the starting acetobromoglucose spot and the appearance of a new, typically higher-Rf product spot.

-

Work-up: Once the reaction is complete (as judged by TLC), dilute the mixture with dichloromethane and filter it through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the pure glycoside product.

Characterization (Validation Point 2)

The identity and stereochemistry of the product must be rigorously confirmed.

-

¹H NMR Spectroscopy: The key diagnostic signal is the anomeric proton (H-1). For a β-glucoside (1,2-trans) , the H-1 and H-2 protons are in a trans-diaxial relationship, resulting in a large coupling constant (J value) of approximately 7-9 Hz. An α-anomer would show a much smaller coupling constant (~3-4 Hz).

Caption: A typical experimental workflow for the Koenigs-Knorr reaction.

Modern Perspectives and Limitations

While foundational, the classical Koenigs-Knorr reaction has limitations. The requirement for stoichiometric amounts of expensive or toxic heavy metal promoters can be a drawback for large-scale synthesis.[7] Furthermore, reaction rates can be slow, sometimes requiring days for completion, especially with less reactive ("disarmed") donors.[8]

To address these issues, significant advancements have been made. The discovery that catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can dramatically accelerate silver(I) oxide-promoted glycosylations represents a major improvement.[8][14] These cooperatively catalyzed reactions are often complete in minutes, proceed under mild conditions, and produce excellent yields.[8] Other developments include the use of novel promoters and catalytic systems, such as boronic acids for regioselective glycosylations, which expand the reaction's scope and efficiency.[15]

Conclusion

The Koenigs-Knorr reaction is a pillar of synthetic carbohydrate chemistry, offering a robust and stereochemically predictable method for the formation of glycosidic bonds. Its theoretical underpinnings, particularly the principle of neighboring group participation, provide a clear causal link between the structure of the glycosyl donor and the stereochemical outcome of the product. By understanding the interplay of donors, acceptors, promoters, and reaction conditions, researchers can effectively harness this reaction. While modern modifications have addressed its classical limitations, the core principles established by Koenigs and Knorr continue to inform and guide the synthesis of complex carbohydrates essential for advancing science and medicine.

References

-

Koenigs–Knorr reaction - Wikipedia. Available at: [Link]

-

25.6: Reactions of Monosaccharides - Chemistry LibreTexts. Available at: [Link]

-

Demchenko, A. V., et al. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry – A European Journal, 25(6), 1461-1465. Available at: [Link]

-

Belal, M. (2018). Koenigs knorr reaction and mechanism. Slideshare. Available at: [Link]

-

Károlyi, P., et al. (2010). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 15(11), 8338-8350. Available at: [Link]

-

Koenigs-Knorr reaction - chemeurope.com. Available at: [Link]

-

Glibstrup, A. A., & Bols, M. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7439-7501. Available at: [Link]

-

Koenigs-Knorr Glycosylation: A Versatile Tool for Carbohydrate Synthesis. (2023). Available at: [Link]

-

Ghosh, R., & Misra, A. K. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 2198-2234. Available at: [Link]

-

Sharon, N., & Jeanloz, R. W. (1964). Studies on the koenigs-knorr reaction. Part IV: The effect of participating groups on the stereochemistry of disaccharide formation. Journal of the Chemical Society, 535-538. Available at: [Link]

-

Garegg, P. J., et al. (1985). Studies on Koenigs-Knorr Glycosidations. Acta Chemica Scandinavica B, 39, 569-577. Available at: [Link]

-

Tanaka, H., et al. (2021). Boronic Acid-Catalyzed Regioselective Koenigs–Knorr-Type Glycosylation. The Journal of Organic Chemistry, 86(8), 5779-5792. Available at: [Link]

-

Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate | Request PDF. ResearchGate. Available at: [Link]

-

Bennett, C. S. (2017). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 139(31), 10767-10775. Available at: [Link]

-

Le, T. N., & Pedersen, C. M. (2020). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 25(17), 3939. Available at: [Link]

-

The Neighbouring Group Mechanisms - Dalal Institute. Available at: [Link]

-

Koenigs-Knorr-Methode - Wikipedia. Available at: [Link]

-

Iversen, T., & Bundle, D. R. (1981). Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide. Journal of the Chemical Society, Perkin Transactions 1, 2353-2357. Available at: [Link]

-

(PDF) Studies on Koenigs-Knorr Glycosidations - ResearchGate. Available at: [Link]

-

Demchenko, A. V., et al. (2019). Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Chemistry, 25(6), 1461-1465. Available at: [Link]

-

Kancharla, P. K. (2021). New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. IRL @ UMSL. Available at: [Link]

-

Iversen, T., & Bundle, D. R. (1982). Koenigs–Knorr reactions. Part II. A mechanistic study of mercury(II) cyanide-promoted reactions of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane. Journal of the Chemical Society, Perkin Transactions 2, 179-183. Available at: [Link]

-

Kancharla, P. K., & Demchenko, A. V. (2022). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. The Journal of organic chemistry, 87(3), 1341–1376. Available at: [Link]

Sources

- 1. Koenigs-Knorr-Methode – Wikipedia [de.wikipedia.org]

- 2. chemtry.in [chemtry.in]

- 3. Koenigs-Knorr_reaction [chemeurope.com]

- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 11. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 12. scispace.com [scispace.com]

- 13. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 14. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Chloride (Acetochloro-α-D-glucose) from β-D-Glucose Pentaacetate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Glycosyl Halides

Glycosyl halides, such as acetochloro-α-D-glucose, are pivotal intermediates in the field of glycochemistry. Their significance lies in their role as versatile glycosyl donors for the stereoselective synthesis of a wide array of glycosides, which are integral to numerous biologically active molecules including pharmaceuticals, natural products, and glycoconjugates.[1][2] The controlled synthesis of these reactive intermediates is therefore a foundational technique for any laboratory engaged in carbohydrate chemistry.

This document provides a comprehensive guide to the synthesis of acetochloro-α-D-glucose from the readily available starting material, β-D-glucose pentaacetate. The protocol herein leverages the Lewis acidity of titanium tetrachloride (TiCl₄) to facilitate a highly efficient and stereoselective conversion.[3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol, and address critical safety and purification considerations.

Mechanistic Insights: The Role of the Oxocarbenium Ion

The conversion of β-D-glucose pentaacetate to acetochloro-α-D-glucose proceeds through a Lewis acid-catalyzed substitution reaction. The mechanism hinges on the formation of a key intermediate, the oxocarbenium ion.

-

Activation by Lewis Acid: Titanium tetrachloride, a potent Lewis acid, coordinates to the anomeric acetyl group of β-D-glucose pentaacetate. This coordination enhances the electrophilicity of the anomeric carbon and facilitates the departure of the acetate group.[4][5]

-

Formation of the Oxocarbenium Ion: The departure of the acetate group results in the formation of a resonance-stabilized oxocarbenium ion. This planar intermediate is susceptible to nucleophilic attack from either the α- or β-face.[3]

-

Stereoselective Chloride Attack: The chloride ion, derived from the titanium tetrachloride, then attacks the oxocarbenium ion. The stereochemical outcome of this reaction is largely governed by the anomeric effect, which favors the formation of the more thermodynamically stable α-anomer. The presence of the participating acetyl group at the C-2 position also plays a crucial role in directing the incoming nucleophile to the α-face.

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Proposed mechanism for the synthesis of acetochloro-α-D-glucose.

Experimental Protocol

This protocol is designed for the synthesis of acetochloro-α-D-glucose on a laboratory scale. All operations involving titanium tetrachloride must be conducted in a well-ventilated fume hood due to its corrosive nature and reactivity with moisture.[6][7][8]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 10.0 g | ≥98% |

| Titanium Tetrachloride | TiCl₄ | 189.68 | 3.5 mL | ≥99% |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 10.0 g of β-D-glucose pentaacetate in 100 mL of anhydrous dichloromethane. Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Titanium Tetrachloride: Cool the solution to 0 °C using an ice bath. Slowly add 3.5 mL of titanium tetrachloride to the stirred solution via a syringe. A slight yellowing of the solution may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

-

Workup: Upon completion of the reaction, carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold saturated sodium bicarbonate solution. Caution: This will cause gas evolution (CO₂). Swirl the funnel gently at first to allow for the gas to escape.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude solid.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.